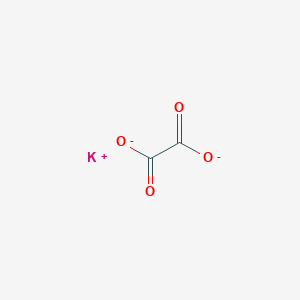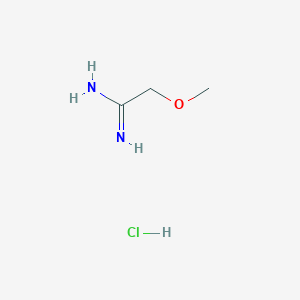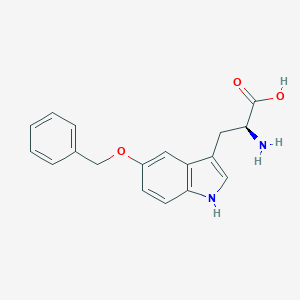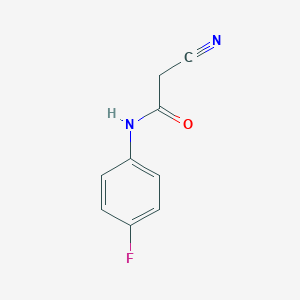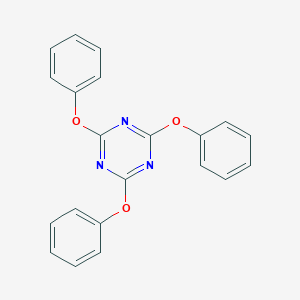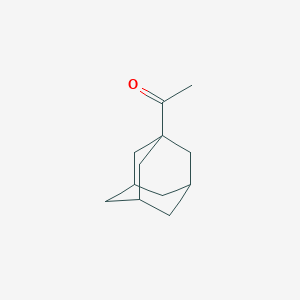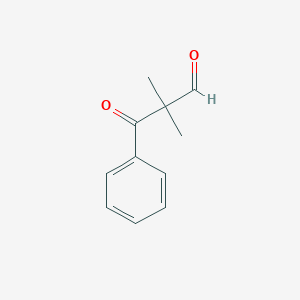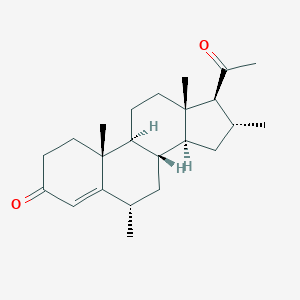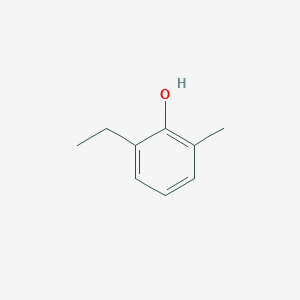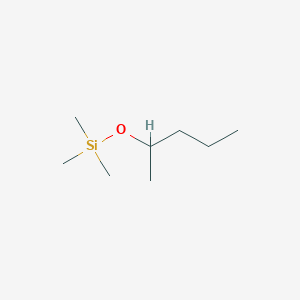
Trimethyl(1-methylbutoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1-methylbutoxy)silane, also known as TMBMS, is a silane compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a molecular weight of 192.38 g/mol. TMBMS is used as a reagent in various chemical reactions, and it has been found to have several applications in scientific research.
Mecanismo De Acción
Trimethyl(1-methylbutoxy)silane is a reactive compound that can undergo various chemical reactions. In the presence of water, it can hydrolyze to form trimethylsilanol and 1-methylbutanol. This reaction is often used to functionalize surfaces with silanol groups. Trimethyl(1-methylbutoxy)silane can also undergo condensation reactions with other silanes to form siloxanes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Trimethyl(1-methylbutoxy)silane. However, it is known to be a volatile and flammable liquid that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Trimethyl(1-methylbutoxy)silane with care and to use appropriate safety precautions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl(1-methylbutoxy)silane has several advantages as a reagent in lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, Trimethyl(1-methylbutoxy)silane is a volatile and flammable liquid that requires careful handling and storage. It is also sensitive to moisture, which can affect its reactivity.
Direcciones Futuras
There are several future directions for the use of Trimethyl(1-methylbutoxy)silane in scientific research. One potential application is in the synthesis of functionalized siloxanes for use in biomedicine and materials science. Trimethyl(1-methylbutoxy)silane could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done to explore the reactivity and properties of Trimethyl(1-methylbutoxy)silane in different chemical reactions.
Métodos De Síntesis
The synthesis of Trimethyl(1-methylbutoxy)silane involves the reaction of trimethylchlorosilane with 1-methylbutanol in the presence of a base catalyst. The reaction is carried out at room temperature, and the product is obtained in good yield and purity. The synthesis method is straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Trimethyl(1-methylbutoxy)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of siloxanes, which are important building blocks for the production of silicone materials. Trimethyl(1-methylbutoxy)silane has also been used in the synthesis of other organic compounds, such as alkoxysilanes and silyl enol ethers.
Propiedades
Número CAS |
1825-67-8 |
|---|---|
Nombre del producto |
Trimethyl(1-methylbutoxy)silane |
Fórmula molecular |
C8H20OSi |
Peso molecular |
160.33 g/mol |
Nombre IUPAC |
trimethyl(pentan-2-yloxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
GRSPKXMQYAOQBM-UHFFFAOYSA-N |
SMILES |
CCCC(C)O[Si](C)(C)C |
SMILES canónico |
CCCC(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



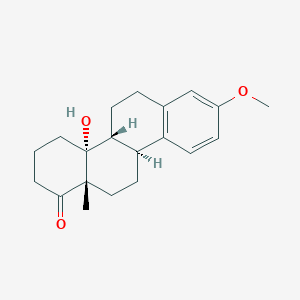
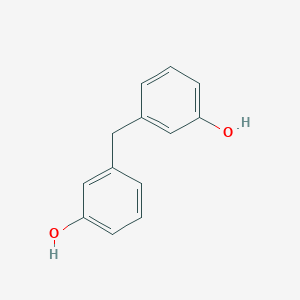
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
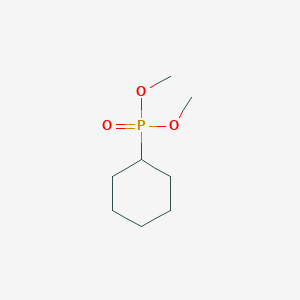
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
